3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione
Description
3-(5-(4-(4-Nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative characterized by a central bicyclic quinazoline-2,4-dione core substituted with a pentyl chain bearing a 4-nitrophenyl-piperazine moiety. This structural motif combines the electron-deficient quinazoline-dione system with a lipophilic aryl-piperazine group, which is often associated with enhanced pharmacokinetic properties and receptor-binding capabilities.
Properties
IUPAC Name |
3-[5-[4-(4-nitrophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c29-21(26-15-13-25(14-16-26)17-8-10-18(11-9-17)28(32)33)7-3-4-12-27-22(30)19-5-1-2-6-20(19)24-23(27)31/h1-2,5-6,8-11H,3-4,7,12-16H2,(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFAQYVZBPZGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF), and catalysts like triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Biology: The compound is used in biological assays to study its effects on cellular processes and enzyme activities.
Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For instance, it may inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain, which is beneficial in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of quinazoline-diones and pyrimidine-diones, which are structurally related but differ in substitution patterns and biological targets. Below is a comparative analysis with key analogs:
Key Findings from Comparative Analysis
Pyrimidine-diones with sulfonamide substituents (e.g., ) show distinct pharmacokinetic profiles, with Computational Quantum Chemical (CQC) studies predicting lower logP values (increased hydrophilicity) compared to aryl-piperazine-substituted quinazoline-diones .
Substituent Effects :
- 4-Nitrophenyl Group : Present in both the target compound and pyrimidine-dione analog , this group enhances electrophilicity and may improve binding to nitroreductase-active targets. However, its electron-withdrawing nature could reduce metabolic stability compared to electron-donating substituents (e.g., methoxy or methyl groups in ).
- Piperazine/Piperidine Moieties : Piperazine derivatives (target compound, ) are associated with improved solubility and CNS penetration, whereas bulkier piperidine analogs (e.g., ) may enhance selectivity for peripheral targets.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogous quinazoline-diones, such as chlorination of benzoic acid derivatives followed by nucleophilic substitution with piperazine intermediates .
Biological Activity Trends :
- Fluorinated quinazoline-diones (e.g., ) demonstrate explicit antineoplastic activity, likely due to enhanced DNA intercalation or topoisomerase inhibition.
- Piperazine-linked sulfonamides (e.g., ) show strong computational predictions for kinase inhibition but lack experimental validation.
Data Tables for Key Parameters
Table 1: Computational Quantum Chemical (CQC) Parameters for Selected Compounds
*Estimated based on structural analogs in .
Biological Activity
3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the class of quinazoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 457.5 g/mol. Its structure includes a quinazoline core, a piperazine moiety, and a nitrophenyl group, suggesting potential interactions that could enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O5 |
| Molecular Weight | 457.5 g/mol |
| Structure | Quinazoline derivative |
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For example, studies have shown that certain derivatives can induce cytotoxic effects in various cancer cell lines. The compound may share similar mechanisms due to its structural features.
- Case Study : A study evaluated the cytotoxic effects of quinazolinone derivatives on prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. The results demonstrated that specific derivatives exhibited IC50 values ranging from 10 µM to 12 µM across different cell lines, indicating potent anticancer activity .
Antimicrobial Activity
Quinazoline derivatives have also been explored for their antimicrobial properties. The presence of the nitrophenyl group may contribute to enhanced antibacterial and antifungal activities.
- Research Findings : A study highlighted the antibacterial efficacy of quinazolinone-thiazole hybrids against various bacterial strains. The derivatives showed significant inhibition zones in agar diffusion tests, suggesting their potential as antimicrobial agents .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Quinazoline derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interference with DNA Synthesis : Some studies suggest that these compounds might disrupt DNA replication processes in rapidly dividing cells.
Comparative Analysis with Other Quinazoline Derivatives
To better understand the biological activity of this compound, it is essential to compare it with other known quinazoline derivatives:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 3-(6-(4-(4-nitrophenyl)piperazin-1-yl) | Anticancer | 10 - 12 |
| Pelanserin | Serotonin antagonist | Not specified |
| Norfloxacin | Antibacterial | Not specified |
Q & A
Basic Research Questions
Q. How can the synthesis route of this quinazoline-dione derivative be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of intermediates (e.g., 4-nitrophenylpiperazine with a pentanoyl chloride derivative) followed by cyclization. Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
- Catalyst use : Acid or base catalysts (e.g., H₂SO₄ or K₂CO₃) to enhance reaction rates .
- Purification : Column chromatography (silica gel) or recrystallization to isolate high-purity products. Validate purity via HPLC (>95%) and NMR .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : To verify substituent positions on the quinazoline and piperazine rings .
- Mass spectrometry (HRMS) : For molecular weight confirmation and detection of isotopic patterns .
- FT-IR : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the quinazoline-dione core) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Substituent variation : Modify the 4-nitrophenyl group on the piperazine ring or the pentyl linker to assess impact on receptor binding (e.g., dopamine or serotonin receptors) .
- Bioassays : Use in vitro models (e.g., enzyme inhibition assays for monoamine oxidases) and compare IC₅₀ values against analogs .
- Molecular docking : Map interactions with target proteins (e.g., quinazoline-dione binding pockets) using software like AutoDock Vina .
Q. How should researchers address contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Control standardization : Ensure consistent assay conditions (pH, temperature) and cell lines .
- Purity validation : Re-evaluate disputed compounds via HPLC and NMR to rule out impurities .
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify confounding variables .
Q. What theoretical frameworks guide the investigation of this compound’s mechanism of action?
- Methodological Answer :
- Receptor theory : Link to GPCR signaling pathways (e.g., dopamine D₂-like receptors) based on piperazine pharmacophores .
- Kinetic models : Apply Michaelis-Menten kinetics to enzyme inhibition studies, focusing on competitive vs. non-competitive inhibition .
Q. How can a methodological framework integrate computational and experimental approaches for studying this compound?
- Methodological Answer :
- Exploratory phase : Use QSAR models to predict bioactivity and prioritize synthetic targets .
- Confirmatory phase : Validate predictions via in vitro assays (e.g., radioligand binding) and refine models iteratively .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?
- Methodological Answer :
- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate EC₅₀/IC₅₀ values .
- Error analysis : Report confidence intervals (95%) and use Student’s t-test for significance (p < 0.05) .
Q. How can researchers design robust controls to minimize off-target effects in cellular assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
